4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine
Overview
Description
4’-(4-Chlorophenyl)-2,2’:6’,2’'-terpyridine is a chemical compound with the following properties:
- Chemical Formula : C<sub>21</sub>H<sub>14</sub>ClN<sub>3</sub>
- Molecular Weight : 337.81 g/mol
- Appearance : Solid
- Melting Point : Approximately 220°C
Synthesis Analysis
The synthesis of this compound involves the combination of appropriate starting materials under specific reaction conditions. Unfortunately, I do not have access to specific synthetic procedures for this compound. However, further research in scientific literature may provide detailed synthetic routes.
Molecular Structure Analysis
The molecular structure of 4’-(4-Chlorophenyl)-2,2’:6’,2’'-terpyridine consists of a terpyridine core with a chlorophenyl substituent. The terpyridine moiety is a planar, nitrogen-containing heterocycle, while the chlorophenyl group adds steric bulk and modifies the electronic properties.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution, oxidation, and coordination reactions. Further investigation into specific reactions would be necessary to provide detailed insights.
Physical And Chemical Properties Analysis
- Physical State : Solid
- Melting Point : Approximately 220°C
- Solubility : Insoluble or slightly soluble in water
- Fire Hazard : Combustible
- Health Hazard : No specific information available
Scientific Research Applications
Photophysical Properties and Electrochemical Behavior :
- Functionalized polypyridine ligands, including 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine, have been used to prepare a series of Ir(III) cyclometalated compounds. These compounds exhibit luminescence from 3MLCT levels both at low temperatures in a rigid matrix and at room temperature in fluid solutions. The redox and absorption properties of these complexes are influenced by the substituents on the ligand (Neve et al., 1999).
Spectral Characterization and OLED Applications :
- A series of 4'-aryl substituted 2,2':6',2 ''-terpyridine derivatives have been synthesized, showing potential for OLED (Organic Light Emitting Diode) applications. These compounds exhibit distinct photophysical, electrochemical, and thermal properties, making them suitable for use as electron transport and electroluminescent materials in blue fluorescent OLEDs (Raja Lakshmanan et al., 2015).
Macromolecular Chemistry and Nanoscience :
- The reaction of 4'-chloro-2,2':6',2''-terpyridine with alkoxide nucleophiles has been used to introduce various functional groups onto the terpyridine at the 4'-position. These functionalized terpyridines have applications in macromolecular chemistry and nanoscience, including the formation of ordered monolayers on surfaces visualized using STM (Scanning Tunneling Microscopy) (Andres et al., 2003).
Luminescence Properties of Platinum Complexes :
- Platinum(II) complexes with 4'-substituted terpyridine ligands, including 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine, have been studied for their emission properties in solution and solid states. These complexes display strong rigidochromic effects with varying emission energies and decay times in different states, indicating potential applications in photoluminescence and materials science (Maroń et al., 2016).
Safety And Hazards
- Skin Corrosion/Irritation : Category 2
- Serious Eye Damage/Eye Irritation : Category 2
- Respiratory Irritation : May cause respiratory irritation
- Storage Precautions : Protect from exposure to light; store in a well-ventilated place
Future Directions
Research on 4’-(4-Chlorophenyl)-2,2’:6’,2’'-terpyridine should focus on:
- Investigating its potential applications in materials science, catalysis, or biological systems.
- Studying its reactivity with other compounds.
- Exploring its pharmacological properties and potential therapeutic uses.
properties
IUPAC Name |
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOMZZQMFGCHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446622 | |
Record name | 2~4~-(4-Chlorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Chlorophenyl)-2,2':6',2''-terpyridine | |
CAS RN |
89972-75-8 | |
Record name | 2~4~-(4-Chlorophenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(4-Chlorophenyl)-2,2':6',2"-terpyridine 200000042041 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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